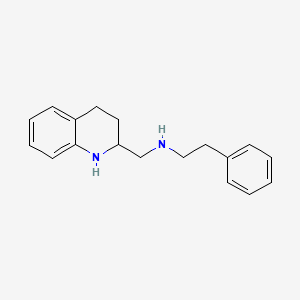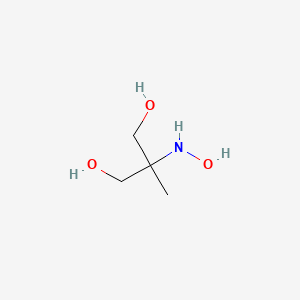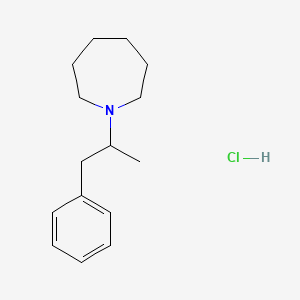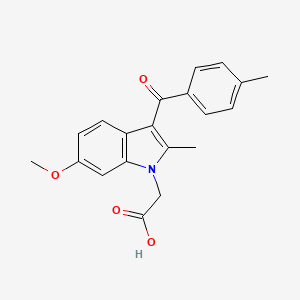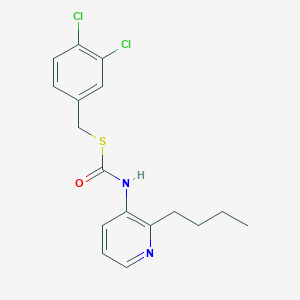
O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a butyl group, a dichlorophenyl group, and a pyridinylcarbonimidothioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate typically involves the reaction of 3,4-dichlorobenzyl chloride with pyridine-3-carbonimidothioate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or dichlorophenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
科学的研究の応用
O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate include other pyridinylcarbonimidothioate derivatives and compounds with similar functional groups, such as:
- O-Butyl S-((3,4-dichlorophenyl)methyl) 2-pyridinylcarbonimidothioate
- O-Butyl S-((3,4-dichlorophenyl)methyl) 4-pyridinylcarbonimidothioate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
34763-54-7 |
|---|---|
分子式 |
C17H18Cl2N2OS |
分子量 |
369.3 g/mol |
IUPAC名 |
S-[(3,4-dichlorophenyl)methyl] N-(2-butylpyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C17H18Cl2N2OS/c1-2-3-5-15-16(6-4-9-20-15)21-17(22)23-11-12-7-8-13(18)14(19)10-12/h4,6-10H,2-3,5,11H2,1H3,(H,21,22) |
InChIキー |
UJCBOPLWWDKGLE-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C=CC=N1)NC(=O)SCC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


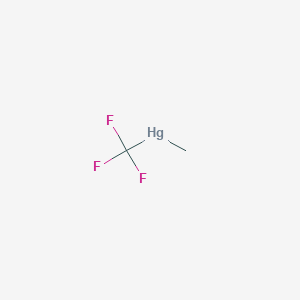
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
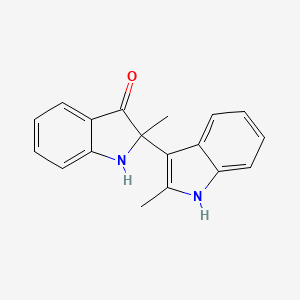
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
